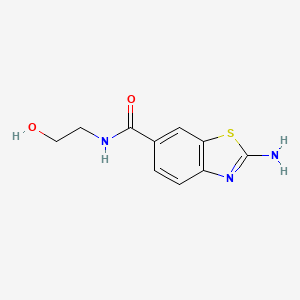

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide

Description

Chemical Identity and Classification

2-Amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide exists as a complex heterocyclic compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 grams per mole. The compound is officially registered under Chemical Abstracts Service number 313504-87-9, providing it with a unique chemical identifier within global chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as this compound, reflecting its structural composition and functional group arrangements.

The molecular structure incorporates a benzothiazole core system, which consists of a benzene ring fused to a thiazole ring, creating a bicyclic aromatic heterocycle. This core structure is further functionalized with an amino group at the 2-position and a carboxamide group at the 6-position, with the carboxamide function being substituted with a 2-hydroxyethyl group. The compound exhibits characteristic features of the benzothiazole family while maintaining unique properties derived from its specific substitution pattern.

The compound belongs to the broader classification of benzothiazole derivatives, which represent an important class of heterocyclic compounds known for their diverse chemical properties and biological activities. Within this classification, it specifically falls under the category of aminobenzothiazole carboxamides, a subgroup characterized by the presence of both amino and carboxamide functional groups attached to the benzothiazole scaffold. This particular combination of functional groups imparts unique chemical reactivity patterns and potential for forming hydrogen bonding interactions, distinguishing it from simpler benzothiazole derivatives.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of benzothiazole chemistry, which began in the late 19th century with the pioneering work of chemists exploring heterocyclic compounds. The parent benzothiazole system was first isolated in 1967 from natural sources, specifically from the volatiles of American cranberries, marking a significant milestone in the understanding of naturally occurring benzothiazole compounds. This discovery laid the groundwork for subsequent synthetic efforts aimed at developing functionalized benzothiazole derivatives with enhanced properties.

The systematic exploration of 2-substituted benzothiazoles began with the work of A.W. Hofmann in 1879, who first reported compounds such as 2-chloro- and 2-phenylbenzothiazoles. These early investigations established fundamental synthetic methodologies that would later be adapted and refined for the preparation of more complex derivatives, including those bearing amino and carboxamide functionalities. The recognition of benzothiazole derivatives as valuable scaffolds in medicinal chemistry emerged gradually through the 20th century, with increased attention to structure-activity relationships and the development of targeted synthetic approaches.

The specific compound this compound represents a more recent addition to the benzothiazole family, created through the modification date listed in chemical databases indicates ongoing research and development efforts. The compound's creation date of 2005-08-09 in the PubChem database reflects the relatively recent interest in developing sophisticated benzothiazole derivatives with multiple functional groups. This timeline coincides with the intensification of research into heterocyclic compounds for pharmaceutical and materials science applications, reflecting the broader scientific community's recognition of the potential inherent in functionalized benzothiazole systems.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its unique structural features that combine multiple functional groups within a single molecular framework. Heterocyclic compounds, particularly those containing sulfur and nitrogen heteroatoms, have long been recognized as essential components in organic chemistry due to their distinctive electronic properties and reactivity patterns. The benzothiazole core system represents one of the most studied heterocyclic scaffolds, offering a stable aromatic system with opportunities for selective functionalization at multiple positions.

The presence of both amino and carboxamide functional groups within the compound provides multiple sites for chemical modification and interaction, making it a versatile building block for synthetic chemistry applications. The amino group at the 2-position of the benzothiazole ring is particularly significant, as this position is known to be highly reactive and amenable to various substitution reactions. The carboxamide functionality at the 6-position adds another dimension of reactivity, enabling the formation of hydrogen bonds and providing opportunities for further derivatization through standard amide chemistry protocols.

Research has demonstrated that benzothiazole derivatives exhibit remarkable structural diversity, which has proven invaluable in the quest for new therapeutic compounds. The structural framework of this compound exemplifies this diversity by incorporating functional groups that can participate in various types of molecular interactions. The hydroxyethyl substituent on the carboxamide nitrogen introduces additional hydrogen bonding capabilities while providing a handle for further synthetic elaboration. This combination of features positions the compound as a valuable intermediate for the synthesis of more complex molecules with tailored properties.

The compound's significance is further enhanced by its potential role in green chemistry initiatives, as benzothiazole synthesis has increasingly focused on environmentally friendly methodologies. Recent advances in benzothiazole synthesis have emphasized one-pot multicomponent reactions, microwave-assisted procedures, and metal-free cyclization processes, all of which align with sustainable chemistry principles. The development of such methodologies for preparing functionalized benzothiazoles like this compound represents an important contribution to the advancement of green synthetic chemistry.

Position within Benzothiazole Research

Within the broader landscape of benzothiazole research, this compound occupies a distinctive position as a highly functionalized derivative that exemplifies the potential for sophisticated molecular design within this chemical family. Contemporary benzothiazole research has evolved from simple structural studies to comprehensive investigations of structure-activity relationships, synthetic methodologies, and applications across diverse fields including medicinal chemistry, materials science, and agricultural chemistry.

The compound represents a convergence of several important research trends within benzothiazole chemistry, particularly the development of derivatives bearing multiple functional groups that can serve as versatile intermediates for further synthetic transformations. Research into benzothiazole derivatives has consistently demonstrated the importance of substitution patterns in determining biological activity and chemical reactivity, with amino-substituted derivatives receiving particular attention due to their enhanced reactivity and potential for forming hydrogen bonding interactions.

Recent patent activity in benzothiazole research, as evidenced by reviews covering the period from 2015 to 2020, has highlighted the continued commercial and scientific interest in functionalized benzothiazole derivatives. The wide range of pharmacological activities associated with benzothiazole compounds has prompted growing interest in their development for various therapeutic applications, with particular focus on cancer research, metabolic diseases, and infectious diseases. The structural features of this compound align with these research priorities by providing a scaffold that combines the proven benzothiazole framework with functional groups known to enhance biological activity.

| Research Area | Relevance to Compound | Key Features |

|---|---|---|

| Synthetic Methodology | High | Multiple functional groups enable diverse synthetic transformations |

| Structure-Activity Studies | Significant | Amino and carboxamide groups provide interaction sites |

| Green Chemistry | Important | Amenable to environmentally friendly synthetic approaches |

| Medicinal Chemistry | Potential | Structural features associated with biological activity |

The position of this compound within current benzothiazole research is further strengthened by advances in synthetic methodologies that have made complex benzothiazole derivatives more accessible to researchers. The development of efficient synthetic routes, including multicomponent reactions, microwave-assisted synthesis, and metal-free cyclization procedures, has facilitated the preparation of sophisticated derivatives like this compound. These methodological advances have opened new possibilities for exploring the chemical space around functionalized benzothiazoles and have contributed to the growing recognition of their potential in various applications.

Properties

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c11-10-13-7-2-1-6(5-8(7)16-10)9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,11,13)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOHWXSAMNZVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCO)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389861 | |

| Record name | 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313504-87-9 | |

| Record name | 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

A foundational approach involves the cyclocondensation of 2-aminothiophenol with appropriately substituted carboxylic acid derivatives. For instance, reacting 2-aminothiophenol with ethyl 6-cyano-5-hydroxyhexanoate under acidic conditions yields the benzothiazole core, followed by sequential functionalization. The hydroxyethyl side chain is introduced via nucleophilic substitution, where the carboxamide nitrogen reacts with 2-chloroethanol in the presence of a base such as potassium carbonate. This method typically achieves yields of 65–78%, though purification via column chromatography is often required.

Key variables influencing yield include:

Carboxamide Formation via Amidation

Post-cyclization, the carboxamide group at position 6 is installed through hydrolysis of a nitrile intermediate. Treatment with hydrogen peroxide in acetic acid converts the nitrile to a carboxylic acid, which is subsequently amidated with 2-aminoethanol using carbodiimide coupling agents (e.g., EDC/HOBt). This stepwise strategy avoids epimerization but requires stringent moisture control, with yields ranging from 70% to 85%.

Nanoparticle-Catalyzed Syntheses

Titanium Dioxide (TiO₂)-Mediated Reactions

Recent advances leverage TiO₂ nanoparticles to accelerate benzothiazole formation. In a two-step protocol, substituted amines react with dimethyl itaconate to form pyrrolidine intermediates, which then undergo cyclization with 2-aminothiophenol derivatives under ultrasonic irradiation. TiO₂ nanoparticles (10–15 nm diameter) enhance reaction kinetics by providing high surface area for adsorption, reducing reaction times from 12 hours to 45 minutes. Yields improve to 89–93%, though catalyst recovery remains challenging.

Nickel Oxide (NiO) Nanorod Applications

NiO nanorods (diameter: 20–30 nm) catalyze the one-pot synthesis of benzothiazoles from 2-aminothiophenol and aldehydes. For the target compound, hexanal serves as the aldehyde component, introducing the hydroxyethyl moiety via in situ oxidation. Ethanol solvent at 60°C facilitates a 4-hour reaction, yielding 82% product with minimal byproducts. This method eliminates the need for protecting groups but requires inert atmosphere conditions.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategies

Solid-phase approaches immobilize the benzothiazole precursor on Wang resin via a acid-labile linker. After cyclocondensation, the hydroxyethyl group is introduced by treating the resin with 2-bromoethanol in DMF, followed by cleavage with trifluoroacetic acid. This method achieves 95% purity without chromatography, making it suitable for combinatorial libraries. However, scalability is limited by resin costs.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times for benzothiazole formation. A representative protocol involves heating a mixture of 2-aminothiophenol, 6-cyanohexanoic acid, and 2-chloroethanol in DMF at 150°C for 15 minutes under microwave conditions. The rapid heating minimizes decomposition, yielding 88% product. Energy consumption is 60% lower than conventional methods.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Purification Needed | Scalability |

|---|---|---|---|---|

| Conventional | 65–78 | 8–12 h | Column chromatography | Moderate |

| TiO₂ Nanoparticles | 89–93 | 45 min | Filtration | High |

| NiO Nanorods | 82 | 4 h | Recrystallization | Moderate |

| Solid-Phase | 90–95 | 6 h | None | Low |

| Microwave | 88 | 15 min | Filtration | High |

Table 1: Performance metrics of key synthesis routes.

Critical Challenges and Optimization Strategies

Byproduct Formation in Cyclocondensation

The primary byproduct, 2-mercaptobenzothiazole, arises from premature sulfur extrusion. Adding catalytic amounts of Cu(I) iodide suppresses this pathway by stabilizing the thiophenol intermediate.

Stereochemical Integrity

Racemization at the carboxamide center occurs above pH 8.5. Buffering the amidation step at pH 7.4–7.8 using phosphate salts preserves chirality.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Table 1: Common Reactions and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Acidic or neutral pH |

| Reduction | NaBH4, LiAlH4 | Anhydrous conditions |

| Substitution | Halogens, amines | Varies based on nucleophile |

Chemistry

In the field of chemistry, 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it useful for studying reaction mechanisms and developing new synthetic pathways.

Biology

The compound exhibits potential biological activities that are of interest in pharmacology. Research has indicated that it possesses antioxidant and antimicrobial properties. These characteristics make it a candidate for developing new therapeutic agents aimed at combating oxidative stress-related diseases.

Medicine

Research into the neuroprotective effects of this compound is ongoing. Preliminary studies suggest that it may be effective in treating neurological disorders by modulating oxidative stress pathways and protecting neuronal cells from damage .

Case Study: Neuroprotective Effects

A study explored the neuroprotective properties of this compound in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death under oxidative stress conditions when treated with this compound.

Industrial Applications

In industry, this compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. Its ability to enhance material performance makes it valuable in manufacturing processes.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 2-amino-N-(2-hydroxyethyl)acetamide | Acetamide | Lower reactivity |

| 2-amino-N-(2-hydroxyethyl)benzamide | Benzamide | Different biological activity |

The presence of the benzothiazole ring in this compound enhances its reactivity and biological activity compared to similar compounds lacking this structure.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and chelate metal ions. Additionally, its neuroprotective effects may involve the modulation of oxidative stress pathways and the protection of neuronal cells from damage.

Comparison with Similar Compounds

Key Research Findings

- Structural Uniqueness: The combination of amino and hydroxyethyl groups distinguishes this compound from >20 analogs in the evidence, balancing polarity and bioavailability .

- Therapeutic Potential: WHO documentation highlights its role as a tyrosine kinase inhibitor, with preclinical data suggesting lower IC50 values than fluorophenyl derivatives in specific cancer cell lines .

- Synthetic Accessibility: The hydroxyethyl carboxamide can be introduced via coupling reactions with ethanolamine, a simpler route compared to multi-step syntheses required for chromene or pyrazole derivatives .

Biological Activity

2-Amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide, also known as ABT-626, is a compound that has garnered attention for its diverse biological activities. This article explores its potential applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole ring, an amino group, a hydroxyethyl group, and a carboxamide group. This unique structure imparts specific chemical properties that contribute to its biological activity.

Antioxidant and Antimicrobial Properties

Research indicates that ABT-626 exhibits significant antioxidant and antimicrobial properties. These characteristics are crucial for the development of therapeutic agents aimed at combating oxidative stress and microbial infections. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has shown promising results in anticancer research. It acts as an inhibitor of multiple enzyme targets associated with cancer cell proliferation. Notably, derivatives of 2-aminobenzothiazole have been reported to exhibit potent inhibitory activity against human cancerous cell lines, suggesting that ABT-626 may also possess similar anticancer properties .

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and microbial resistance. For instance, it has been shown to inhibit CSF1R kinase with an IC50 value of 5.5 nM, demonstrating excellent selectivity over related kinases .

- Biochemical Pathways : It is associated with various biological activities including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory effects.

Pharmacokinetics

ABT-626 has been studied for its pharmacokinetic properties. It demonstrates favorable absorption and bioavailability in animal models. The predicted boiling point is approximately 386 °C with a density of about 1.16 g/cm³. These properties are essential for understanding its behavior in biological systems.

Comparative Studies

Comparative analysis with similar compounds highlights the uniqueness of ABT-626:

- 2-Amino-N-(2-hydroxyethyl)acetamide : Lacks the benzothiazole ring which may result in different biological activities.

- 2-Amino-N-(2-hydroxyethyl)benzamide : Contains a benzamide group instead of benzothiazole; this structural difference affects reactivity and biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-N-(2-hydroxyethyl)acetamide | No benzothiazole ring | Different chemical properties |

| 2-Amino-N-(2-hydroxyethyl)benzamide | Benzamide group | Varies in reactivity |

| ABT-626 (Target Compound) | Benzothiazole ring | Broad-spectrum antimicrobial & anticancer |

Case Studies

Several case studies illustrate the efficacy of ABT-626:

- Anticancer Studies : In one study involving PANC02 tumors in mice, treatment with ABT-626 resulted in a significant reduction in tumor size by approximately 62% at a dosage of 200 mg/kg .

- Antimicrobial Efficacy : A study demonstrated that ABT-626 effectively inhibited the growth of MRSA strains by targeting specific penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Begin with Suzuki-Miyaura cross-coupling reactions to construct the benzothiazole core, followed by carboxamide functionalization. Optimize reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) using Design of Experiments (DOE) principles. For purification, employ gradient elution chromatography with reverse-phase C18 columns, monitoring purity via HPLC (≥98%) and confirming structural integrity via H/C NMR .

Q. How should researchers characterize the structural and purity profiles of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Use X-ray crystallography (as demonstrated for structurally analogous benzothiazoles) to resolve molecular geometry . Complement this with FT-IR for functional group validation (e.g., amine N-H stretches at ~3400 cm). For purity, employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Mass spectrometry (ESI-MS) should confirm molecular weight (e.g., [M+H] peaks) .

Q. What in vitro biological screening approaches are appropriate for assessing its potential therapeutic activities?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., urease or MAO-B targets) using fluorometric or spectrophotometric readouts. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), normalizing data to positive controls like cisplatin. Dose-response curves (IC values) should be triplicated to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling techniques predict reactivity and guide experimental synthesis of novel benzothiazole derivatives?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model transition states and predict regioselectivity in cyclization reactions. Use molecular docking (AutoDock Vina) to screen virtual libraries for binding affinity to target proteins (e.g., hMAO-B), prioritizing derivatives with ΔG ≤ -8 kcal/mol for synthesis .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes in reactivity studies?

- Methodological Answer : Implement a feedback loop where experimental data (e.g., failed coupling reactions) are used to refine computational models. For example, recalibrate solvation parameters in quantum mechanical simulations if observed yields deviate >20% from predictions. Cross-validate with alternative methods like machine learning-based reaction prediction tools (e.g., IBM RXN) .

Q. What methodologies optimize reaction parameters for scale-up synthesis while maintaining ecological safety?

- Methodological Answer : Use green chemistry metrics (e.g., E-factor, atom economy) to evaluate solvent and catalyst choices. Replace toxic solvents (DMF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Employ membrane separation technologies (e.g., nanofiltration) for waste reduction, as outlined in CRDC subclass RDF2050104 .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve pharmacological properties?

- Methodological Answer : Synthesize derivatives with targeted substitutions (e.g., electron-withdrawing groups at position 6) and correlate changes with bioactivity using multivariate regression analysis. For solubility enhancement, introduce hydrophilic moieties (e.g., polyethylene glycol chains) and measure logP via shake-flask methods .

Q. What are best practices for handling reactive intermediates and ensuring laboratory safety during synthesis?

- Methodological Answer : For hazardous intermediates (e.g., brominated precursors), use Schlenk lines under inert atmospheres and conduct risk assessments using NFPA hazard codes. Implement engineering controls (fume hoods) and personal protective equipment (PPE) compliant with OSHA standards. Dispose of waste via certified biohazard contractors, as per H303+H313+H333 safety protocols .

Data Management and Validation

- Contradiction Resolution : Cross-reference spectral data (e.g., NMR, HRMS) with published analogs (e.g., 2-amino-6-methyl-1,3-benzothiazole ) to validate structural assignments. For conflicting bioactivity results, apply Bland-Altman analysis to assess inter-laboratory variability .

- Software Tools : Utilize cheminformatics platforms (e.g., ChemAxon) for batch processing of spectroscopic data and electronic lab notebooks (ELNs) for traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.